- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,

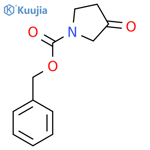

Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)

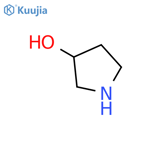

95656-88-5 structure

اسم المنتج:Benzyl 3-hydroxypyrrolidine-1-carboxylate

كاس عدد:95656-88-5

وسط:C12H15NO3

ميغاواط:221.252403497696

MDL:MFCD08061949

CID:61795

PubChem ID:560953

Benzyl 3-hydroxypyrrolidine-1-carboxylate الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 3-Hydroxy-1-N-Cbz-pyrrolidine

- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE

- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER

- N-CBZ-3-HYDROXYPYRROLIDINE

- 1-Cbz-3-hydroxypyrrolidine

- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester

- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester

- MBLJFGOKYTZKMH-UHFFFAOYSA-N

- N-(benzyloxycarbonyl)-3-pyrrolidinol

- N-CBZ-3-hydroxy pyrrolidine

- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate

- N-CBZ-3-PYRROLIDINOL

- 1-Cbz-3-hydroxy-pyrrolidine

- 1-Pyrrolidinecarboxylicacid

- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)

- N-Benzyloxycarbonyl-3-hydroxypyrrolidine

- N-Benzyloxycarbonyl-3-pyrrolidinol

- PB17468

- SY002311

- CS-W003459

- SY002310

- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

- FS-2447

- benzyl3-hydroxypyrrolidine-1-carboxylate

- AKOS012214203

- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #

- SCHEMBL492951

- 95656-88-5

- DB-024709

- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester

- AC-2599

- (racemic)-N-carbobenzyloxy-3-pyrrolidinol

- PB13059

- MFCD08061949

- EN300-202981

- DTXSID30913871

- PB23556

- 1-benzyloxycarbonyl-3-hydroxypyrrolidine

- SY002312

- J-524163

- MFCD07368258

- Benzyl 3-hydroxypyrrolidine-1-carboxylate

-

- MDL: MFCD08061949

- نواة داخلي: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2

- مفتاح Inchi: MBLJFGOKYTZKMH-UHFFFAOYSA-N

- ابتسامات: O=C(N1CC(O)CC1)OCC1C=CC=CC=1

حساب السمة

- نوعية دقيقة: 221.10519334g/mol

- النظائر كتلة واحدة: 221.10519334g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 3

- عدد الذرات الثقيلة: 16

- تدوير ملزمة العد: 3

- تعقيدات: 238

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 1

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 49.8

- إكسلوغ 3: 1.1

الخصائص التجريبية

- اللون / الشكل: No data avaiable

- كثيف: 1.1±0.1 g/cm3

- نقطة انصهار: No data available

- نقطة الغليان: 370.7°C at 760 mmHg

- نقطة الوميض: 178℃

- انكسار: 1.589

- بسا: 49.77000

- لوغب: 1.32770

- ضغط البخار: No data available

Benzyl 3-hydroxypyrrolidine-1-carboxylate أمن المعلومات

- إشارة عشوائية:Warning

- وصف الخطر: H302-H315-H319-H332-H335

- تحذير: P280;P305+P351+P338

- تعليمات السلامة: H303+H313+H333

- ظروف التخزين:2-8 °C

Benzyl 3-hydroxypyrrolidine-1-carboxylate الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109216-10g |

benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95%+ | 10g |

$74 | 2024-07-18 | |

| eNovation Chemicals LLC | D404042-25g |

3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester |

95656-88-5 | 97% | 25g |

$600 | 2024-06-05 | |

| Ambeed | A119384-1g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 1g |

$8.0 | 2025-02-26 | |

| Chemenu | CM109216-100g |

benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95%+ | 100g |

$498 | 2024-07-18 | |

| Ambeed | A119384-100g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 100g |

$415.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D500919-10g |

N-Cbz-3-Hydroxypyrrolidine |

95656-88-5 | 97% | 10g |

$160 | 2024-05-24 | |

| Ambeed | A119384-5g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 5g |

$35.0 | 2025-02-26 | |

| Ambeed | A119384-10g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 10g |

$62.0 | 2025-02-26 | |

| Ambeed | A119384-25g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 25g |

$115.0 | 2025-02-26 | |

| TRC | B535218-2.5g |

Benzyl 3-Hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 2.5g |

$ 58.00 | 2023-04-18 |

Benzyl 3-hydroxypyrrolidine-1-carboxylate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

المراجع

- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organisms, Journal of Medicinal Chemistry, 1992, 35(8), 1392-8

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

المراجع

- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

المراجع

- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt

المراجع

- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt

المراجع

- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt

1.2 Reagents: Sodium bicarbonate

1.2 Reagents: Sodium bicarbonate

المراجع

- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

المراجع

- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillation, Journal of Medicinal Chemistry, 2007, 50(12), 2818-2841

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C

1.2 60 min, 0 °C

1.2 60 min, 0 °C

المراجع

- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

المراجع

- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt

المراجع

- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt

المراجع

- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C

المراجع

- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity, European Journal of Medicinal Chemistry, 2019, 178, 782-801

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

المراجع

- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C

1.2 60 min, 0 °C

1.2 60 min, 0 °C

المراجع

- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,

طريقة الإنتاج 16

رد فعل الشرط

1.1 Solvents: Dichloromethane ; 20 h, rt

المراجع

- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C

1.2 45 min, 0 °C; 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

1.2 45 min, 0 °C; 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

المراجع

- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min

المراجع

- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,

Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials

- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

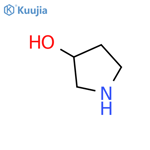

- Pyrrolidin-3-ol

- (3R)-pyrrolidin-3-ol

- Dibenzyl Dicarbonate

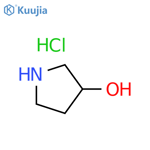

- pyrrolidin-3-ol;hydrochloride

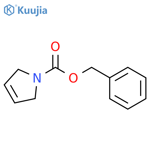

- Benzyl 3-oxopyrrolidine-1-carboxylate

Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products

Benzyl 3-hydroxypyrrolidine-1-carboxylate الوثائق ذات الصلة

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641

-

5. Book reviews

95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate) منتجات ذات صلة

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 1806473-86-8(3-Chloro-5-ethylphenylhydrazine)

- 2680697-58-7(benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(oxolan-2-yl)methylcarbamate)

- 2036926-54-0(N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine)

- 1206979-19-2(1-Chloro-7-(difluoromethoxy)isoquinoline)

- 93613-06-0([3-(2-Fluoro-ethoxy)-phenyl]-methanol)

- 1354351-99-7(1lambda6,3-thiazinane-1,1-dione)

- 2679919-12-9(rac-benzyl N-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl-N-(2-phenylethyl)carbamate)

- 2680692-06-0(tert-butyl N-{4-chloropyrido[2,3-d]pyrimidin-7-yl}carbamate)

- 1806260-83-2(4-(Chloromethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol)

الموردين الموصى بهم

atkchemica

(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

نقاء:95%+

كمية:1g/5g/10g/100g

الأسعار ($):استفسار

Amadis Chemical Company Limited

(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

نقاء:99%

كمية:100g

الأسعار ($):374.0